molecular formula C19H15Br B147582 Bromotriphenylmethane CAS No. 596-43-0

Bromotriphenylmethane

Cat. No.: B147582
CAS No.: 596-43-0
M. Wt: 323.2 g/mol
InChI Key: NZHXEWZGTQSYJM-UHFFFAOYSA-N
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Scientific Research Applications

Bromotriphenylmethane has several applications in scientific research:

Safety and Hazards

Bromotriphenylmethane is classified as a skin corrosive (Category 1B) and can cause serious eye damage (Category 1) . It may cause central nervous system depression, cardiac disturbances, severe respiratory tract irritation with possible burns, and severe digestive tract irritation with possible burns . It is advised to avoid breathing its dust, to wear protective clothing, and to wash hands and contaminated clothing before reuse .

Future Directions

Bromotriphenylmethane is considered a more reactive reagent than Chlorotriphenylmethane and is used for the preparation of trityl esters . It is also used in one-pot conversion of amino acids to their N-trityl derivatives involving N,O-ditritylation and selective methanolysis of the trityl ester . These properties suggest potential future applications in the synthesis of complex organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: Bromotriphenylmethane can be synthesized through the bromination of triphenylmethane. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction proceeds as follows:

(C6H5)3CH+Br2(C6H5)3CBr+HBr(C_6H_5)_3CH + Br_2 \rightarrow (C_6H_5)_3CBr + HBr (C6​H5​)3​CH+Br2​→(C6​H5​)3​CBr+HBr

The reaction is carried out under controlled conditions to ensure the selective bromination of the triphenylmethane .

Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving the use of advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: Bromotriphenylmethane undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium methoxide (NaOCH3), potassium cyanide (KCN), and other nucleophiles.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Major Products Formed:

Comparison with Similar Compounds

  • Chlorotriphenylmethane (Trityl chloride)
  • Triphenylmethanol
  • Triphenylmethyl ether

Comparison:

Properties

IUPAC Name

[bromo(diphenyl)methyl]benzene
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InChI

InChI=1S/C19H15Br/c20-19(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

NZHXEWZGTQSYJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C19H15Br
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID4060494
Record name Bromotriphenylmethane
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Molecular Weight

323.2 g/mol
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Physical Description

Light yellow powder; [Alfa Aesar MSDS]
Record name Triphenylmethyl bromide
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CAS No.

596-43-0
Record name Trityl bromide
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Record name Bromotriphenylmethane
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Record name Benzene, 1,1',1''-(bromomethylidyne)tris-
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Record name Bromotriphenylmethane
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Record name 2-bromo-1,1,1-triphenylethane
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Record name BROMOTRIPHENYLMETHANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of bromotriphenylmethane in initiating polymerization reactions?

A1: this compound can function as an initiator in specific polymerization techniques, particularly in controlled radical polymerization methods like PROAD (Photoinduced Radical Oxidation/Addition/Deactivation) []. In these systems, this compound, in conjunction with other reagents like dimanganese decacarbonyl and diphenyliodonium bromide, generates radicals upon light irradiation. These radicals can initiate the polymerization of monomers like isobutyl vinyl ether, leading to the formation of polymers with specific end groups. This controlled approach allows for the synthesis of well-defined polymers with controlled molecular weights and architectures [].

Q2: How does this compound participate in SN1 reactions, and what factors influence its reactivity?

A2: this compound is a classic substrate for studying SN1 (Substitution Nucleophilic Unimolecular) reactions [, , ]. The bromine atom in this compound is attached to a tertiary carbon, making it susceptible to SN1 reactions due to the relative stability of the tertiary carbocation formed as an intermediate.

  • Solvent Polarity: Polar solvents, like ethanol, stabilize the carbocation intermediate, thus accelerating the reaction rate [, , ].
  • Nucleophile Strength: While SN1 reactions are not typically heavily dependent on nucleophile strength, stronger nucleophiles can still increase the reaction rate to some extent. Studies have investigated the use of various oxygen-based nucleophiles, including water and different alcohols, in reactions with this compound [].

Q3: Can you describe a specific example of using this compound in an educational setting to illustrate chemical principles?

A3: this compound is frequently used in undergraduate organic chemistry labs to demonstrate SN1 reactions and synthesis techniques [, ]. One example is the synthesis of an ether from this compound and ethanol []. This experiment allows students to:

    Q4: What spectroscopic techniques are commonly employed to characterize this compound and its reaction products?

    A4: Researchers often use a combination of spectroscopic techniques to characterize this compound and the products formed in its reactions. Some of these techniques include:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool to determine the structure of organic molecules. 1H NMR can provide information about the number and types of hydrogen atoms present in a molecule, as well as their chemical environment. [].
    • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy can identify functional groups present in a molecule based on their characteristic vibrational frequencies. This technique is particularly useful for distinguishing starting materials from products in a reaction mixture [].

    Q5: Has there been research into the chirality of this compound and its potential applications?

    A5: Yes, there have been studies exploring the enantiomeric properties of this compound. For instance, enantiomorphic crystals of this compound have been investigated for their potential in chiral recognition []. Researchers developed a sensor based on a carbon-paste electrode modified with these crystals for the selective detection of tryptophan enantiomers []. This highlights the potential of this compound derivatives in areas like chiral sensing and separation.

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